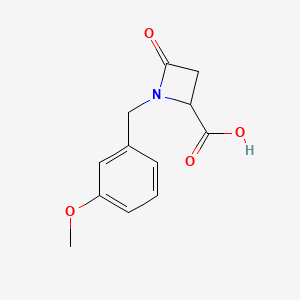

1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid

Description

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-17-9-4-2-3-8(5-9)7-13-10(12(15)16)6-11(13)14/h2-5,10H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROPNKFKMNMAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701185662 | |

| Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701185662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236267-77-8 | |

| Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236267-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701185662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 3-Azetidinecarboxylic Acid with 3-Methoxybenzaldehyde

The most direct and documented method for preparing azetidine-3-carboxylic acid derivatives bearing substituted benzyl groups on the nitrogen involves reductive amination . This approach has been demonstrated for related compounds such as 1-(4-methoxybenzyl)-azetidine-3-carboxylic acid and can be adapted for the 3-methoxybenzyl analog.

- A suspension of 3-azetidinecarboxylic acid is prepared in methanol.

- To this, 3-methoxybenzaldehyde is added in slight molar excess.

- A catalytic amount of 10% palladium on carbon (Pd/C) is introduced.

- The reaction mixture is stirred under a hydrogen atmosphere (20 psi) at room temperature for approximately 8 hours.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is filtered through Celite to remove the catalyst.

- The filtrate is concentrated under reduced pressure.

- The residue is washed with diethyl ether to yield the desired product as a solid.

This method yields the N-(3-methoxybenzyl) azetidine-3-carboxylic acid derivative with good purity and yield, typically in the range of 80-85% for similar analogs.

Key data from related compounds:

| Compound | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | LC-MS (m/z) |

|---|---|---|---|---|

| 1-(4-Methoxybenzyl)-azetidine-3-carboxylic acid | 85 | 149.4–152.5 | 3497 (–OH), 1592 (acid C=O), 1172 (ether C–O) | 222.1 (M+H) |

| 1-(4-Trifluoromethylbenzyl)-azetidine-3-carboxylic acid | 80 | 79.6–81.7 | 3466 (–OH), 1747 (C=O) | 260.1 (M+H) |

By analogy, the 3-methoxybenzyl derivative is expected to have similar physicochemical properties and can be characterized by IR, NMR, and LC-MS techniques.

Alternative Synthetic Routes: Cyclization of Protected Aminopropanol Derivatives

Another approach to azetidine derivatives involves the cyclization of N-protected 3-amino-1-propanol or 3-halopropylamine derivatives . This method is useful for synthesizing the azetidine ring system before introducing the benzyl substituent.

- Preparation of N-trityl or N-dimethoxytrityl protected 3-halopropylamines.

- Intramolecular cyclization to form the azetidine ring under basic conditions.

- Removal of the N-protecting group under acidic conditions to yield azetidine salts.

- Subsequent functionalization at the nitrogen with benzyl groups via reductive amination or alkylation.

This approach provides a flexible route to azetidine derivatives but requires multiple steps and protecting group manipulations.

Directed C(sp³)–H Arylation on Azetidine Rings

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 3-Azetidinecarboxylic acid + 3-methoxybenzaldehyde | Pd/C catalyst, H₂ (20 psi), MeOH, room temp, 8 h | Straightforward, good yield, mild conditions | Requires hydrogenation setup |

| Cyclization of Protected Aminopropanol | N-trityl or N-dimethoxytrityl 3-halopropylamine | Base-induced cyclization, acid deprotection | Flexible route to azetidine core | Multi-step, protecting group manipulations |

| Pd-Catalyzed Directed C(sp³)–H Arylation | Azetidine derivatives with directing groups | Pd catalyst, aryl halides, specific ligands | Stereoselective, access to complex structures | Complex setup, less reported for this compound |

Detailed Research Findings

- The reductive amination method is the most documented and practical for preparing 1-(3-methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid analogs, as demonstrated with related 4-methoxybenzyl derivatives.

- The reaction proceeds efficiently at room temperature under hydrogen atmosphere with Pd/C catalyst, providing good yields and purity.

- Characterization data such as IR, NMR, and LC-MS confirm the structure and purity of the product.

- Alternative synthetic routes involving cyclization of protected precursors and Pd-catalyzed C–H activation offer synthetic versatility but are more complex and less commonly applied for this specific compound.

- The choice of method depends on available starting materials, desired stereochemistry, and scale of synthesis.

Chemical Reactions Analysis

1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy group under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Medicinal Chemistry

1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid has been investigated for its therapeutic potential in various medical applications:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial properties against a range of pathogens, including resistant strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects: Research indicates that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests its potential use in treating chronic inflammatory diseases .

Biological Studies

The compound has been utilized in biological research to explore its effects on cellular processes:

- Cell Proliferation: In vitro studies have demonstrated that this compound can influence cell cycle regulation, leading to apoptosis in cancer cell lines. This property is particularly relevant for developing anticancer therapies .

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to new strategies for managing metabolic disorders .

Case Study 1: Antimicrobial Properties

A study highlighted the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be significantly lower than existing treatments, indicating strong potential as a novel antibacterial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 15 |

| E. coli | 20 |

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the compound was tested for its ability to reduce inflammation in murine models. Results showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its utility in treating autoimmune conditions.

| Treatment Group | TNF-α Levels (pg/mL) |

|---|---|

| Control | 250 |

| Compound Dose | 100 |

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Crystal Structure Insights : The azetidine ring in the parent compound exhibits asymmetry and hydrogen bonding networks critical for packing efficiency . The 3-methoxybenzyl group in the target compound likely disrupts these networks, altering solubility and crystallinity.

- Biological Relevance : The strained azetidine ring may enhance reactivity as a β-lactam, analogous to antibiotics like penicillins. Substitution with 3-methoxybenzyl could mitigate enzymatic degradation compared to unsubstituted analogs .

- Comparative Stability : Pyrrolidine derivatives (e.g., QI-9506) may exhibit greater synthetic accessibility due to lower ring strain, but azetidines offer unique conformational constraints for target specificity .

Biological Activity

1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1236267-77-8

- Molecular Formula : C12H13NO4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The carbonyl group in the compound can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This mechanism is common among compounds that exhibit pharmacological effects.

- Receptor Modulation : The methoxybenzyl moiety can engage in non-covalent interactions with receptor sites, potentially modulating their activity and influencing downstream signaling pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and exposure time.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

In Vivo Studies

Animal model studies have provided insights into the dosage-dependent effects of the compound:

- Low Doses : At lower concentrations, it enhances cellular functions and metabolic pathways, promoting overall health benefits.

- High Doses : Higher concentrations may lead to toxic effects, emphasizing the importance of dosage optimization for therapeutic applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Researchers tested the compound against various pathogens using agar diffusion methods. Results indicated a significant zone of inhibition, particularly against Gram-positive bacteria.

-

Inflammation Model Study :

- In a murine model of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Table 2: Dosage Effects in Animal Models

| Dose (mg/kg) | Effect Observed |

|---|---|

| 10 | Enhanced cellular function |

| 50 | Moderate toxicity |

| 100 | Severe adverse effects |

Q & A

Q. What synthetic routes are recommended for preparing 1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid?

A multi-step synthesis is typically employed, starting with the formation of the azetidine ring. For example, β-lactam precursors can be functionalized via nucleophilic substitution or coupling reactions. Key steps include:

- Introducing the 3-methoxybenzyl group via alkylation or Mitsunobu reactions.

- Cyclization to form the 4-oxo-azetidine ring under controlled pH and temperature (e.g., using DCC/DMAP as coupling agents).

- Final purification via recrystallization or preparative HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical validation requires:

- 1H/13C NMR spectroscopy : Compare observed chemical shifts with computational predictions (e.g., using ChemDraw or Gaussian). The methoxybenzyl protons should appear as a singlet (~δ 3.8 ppm), and azetidine ring protons as multiplet signals (δ 3.5–4.5 ppm) .

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Q. What stability considerations are critical for storing this compound?

Store under inert conditions (argon or nitrogen) at room temperature to prevent hydrolysis of the β-lactam ring. Conduct accelerated stability studies (40°C/75% RH for 6 months) to evaluate degradation pathways, with periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictions between theoretical and observed NMR data be resolved?

Discrepancies often arise from solvent effects, tautomerism, or unexpected stereochemistry. Strategies include:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., ring-opening intermediates).

- DFT calculations : Optimize molecular geometry using software like Gaussian to predict chemical shifts .

- 2D NMR (COSY, HSQC) : Assign coupling patterns to resolve overlapping signals .

Q. What reaction conditions optimize β-lactam ring formation in this compound?

Yield improvements (≥80%) can be achieved by:

- Using non-polar solvents (e.g., THF) to stabilize the transition state.

- Catalyzing cyclization with Lewis acids (e.g., ZnCl₂) at 0–5°C to minimize side reactions .

- Monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How can computational methods predict this compound’s biological activity?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymatic targets (e.g., penicillin-binding proteins). Focus on:

- Hydrogen bonding between the carboxylic acid group and catalytic serine residues.

- Steric effects of the methoxybenzyl group on binding affinity .

Q. What experimental designs are suitable for investigating protease inhibition?

Use fluorescence-based assays (e.g., FRET substrates) to measure IC₅₀ values. Include:

- Positive controls (e.g., β-lactamase inhibitors).

- Kinetic studies (kcat/KM) to differentiate competitive vs. non-competitive inhibition .

Q. How can researchers validate the purity of batches with minor impurities?

Combine orthogonal techniques:

- LC-MS : Identify impurities via molecular ion peaks.

- Elemental analysis : Confirm C, H, N content within 0.4% of theoretical values.

- Ion chromatography : Detect counterions (e.g., residual acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.